molecular formula C9H10ClNO2 B1354091 Methyl 2-[(4-chlorophenyl)amino]acetate CAS No. 131770-31-5

Methyl 2-[(4-chlorophenyl)amino]acetate

Cat. No.: B1354091
CAS No.: 131770-31-5
M. Wt: 199.63 g/mol
InChI Key: HUPQJKATNYSUHO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)amino]acetate (CAS: 131770-31-5) is an organochlorine compound characterized by a phenyl group substituted with a chlorine atom at the para position, an amino group linked to the acetate ester moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and aromatic groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is often utilized in the preparation of bioactive molecules, including precursors to psychoactive substances and pharmacophores .

Properties

IUPAC Name

methyl 2-(4-chloroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPQJKATNYSUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266294
Record name Glycine, N-(4-chlorophenyl)-, methyl ester
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131770-31-5
Record name Glycine, N-(4-chlorophenyl)-, methyl ester
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Record name Glycine, N-(4-chlorophenyl)-, methyl ester
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Record name Glycine, N-(4-chlorophenyl)-, methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(4-chlorophenyl)amino]acetate can be synthesized through the esterification of N-(4-chlorophenyl)glycine. One common method involves the reaction of N-(4-chlorophenyl)glycine with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of methyl 2-[(4-chlorophenyl)amino]acetate as an anticancer agent. A series of derivatives based on similar structures have been synthesized, showing promising results in inhibiting cancer cell proliferation. For example, modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were reported to selectively inhibit the growth of colon cancer cells, demonstrating effective IC50 values compared to standard treatments like doxorubicin .

2. Histone Deacetylase Inhibitors (HDACIs)

The compound has also been investigated for its role as a histone deacetylase inhibitor. HDACIs are crucial in cancer therapy as they can reactivate silenced genes involved in tumor suppression. This compound derivatives have shown significant activity against HeLa cells, with IC50 values indicating strong antiproliferative effects .

Organic Synthesis

1. Precursor for Synthesis

This compound serves as a valuable precursor in the synthesis of various organic compounds. Its ability to undergo chemical transformations allows chemists to modify its structure to create new derivatives with enhanced biological activities or different chemical properties. For instance, it can be transformed into trichloroacetimidates or acetates through reactions with trichloroacetonitrile and acetic anhydride, respectively .

2. Synthesis of Novel Compounds

The compound has been utilized in the development of novel compounds with potential therapeutic applications. For example, researchers have synthesized N-alkyl derivatives that exhibit improved pharmacological profiles compared to their parent compounds . This highlights the versatility of this compound in drug development.

Case Study 1: Anticancer Properties

A study focused on the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives demonstrated their effectiveness as HDAC inhibitors. The synthesized compounds showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating their potential as anticancer agents .

CompoundIC50 (μM)Reference
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.69
Doxorubicin2.29

Case Study 2: Anti-inflammatory Activity

In vitro studies have indicated that this compound derivatives exhibit significant anti-inflammatory effects by inhibiting TNF-alpha production in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release N-(4-chlorophenyl)glycine, which can then interact with enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ in substituent positions, ester groups, or additional functional groups. Key examples include:

Ethyl 2-((3-chlorophenyl)amino)acetate (CAS: 2573-31-1)
  • Structural Difference : Ethyl ester group instead of methyl, and chlorine at the meta position on the phenyl ring.
  • The meta-chloro substitution may reduce steric hindrance in reactions compared to the para position .
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate (CAS: 1218336-17-4)
  • Structural Difference : Dichlorination at meta and para positions, and a methyl group on the nitrogen atom.
  • N-methylation reduces hydrogen-bonding capacity, affecting interactions in biological systems .
Methyl 2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-43-1)
  • Structural Difference: Amino group directly attached to the α-carbon of the acetate instead of the phenylamino linkage.
  • This compound is often used as a chiral building block in drug synthesis .
Methyl [(4-chlorophenyl)sulfonylamino]acetate (CAS: 496937-72-5)
  • Structural Difference : Incorporation of a sulfonyl group and a phenylethyl chain.
  • Impact : The sulfonyl group enhances metabolic stability and may confer protease inhibition activity. The phenylethyl chain increases hydrophobicity, making it suitable for central nervous system-targeting drugs .
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate (CAS: 454473-65-5)
  • Structural Difference : Sulfonamide linkage and a phenyl group on the α-carbon.
  • Impact : The sulfonamide group improves water solubility and bioactivity, often seen in antimicrobial or anti-inflammatory agents. The phenyl group may enhance binding to aromatic receptors .
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate
  • Structural Difference : Piperazinyl and carbothioyl groups.
  • Impact : These groups introduce conformational rigidity and hydrogen-bonding sites, typical in kinase inhibitors or enzyme modulators .

Biological Activity

Methyl 2-[(4-chlorophenyl)amino]acetate, also known as R-Methyl 2-amino-2-(4-chlorophenyl)acetate , is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 131770-31-5
  • Molecular Formula : C9H10ClN O2
  • Molecular Weight : 201.63 g/mol

The biological activity of this compound can be attributed to its structural features. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which may facilitate its interaction with cellular membranes and biological targets. The amino group can participate in hydrogen bonding with biomolecules, potentially influencing enzymatic activities and receptor interactions.

Biological Activities

  • Anticancer Activity
    • A series of studies have indicated that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines. For instance, compounds modified from this structure showed IC50 values ranging from 0.69 to 11 μM against HeLa cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
  • Histone Deacetylase Inhibition (HDACi)
    • Research has highlighted the potential of this compound as a HDAC inhibitor , which is crucial for regulating gene expression and has implications in cancer therapy. The compound's modifications have led to the synthesis of various analogues that show enhanced HDAC inhibitory activity .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways or direct antioxidant effects. This aspect warrants further investigation to establish its efficacy in neurodegenerative conditions.

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of this compound derivatives as potential anticancer agents, reporting significant antiproliferative activity against HeLa cells.
Reviewed FDA-approved drugs containing similar structural motifs, indicating a trend towards halogenated compounds enhancing biological activity and therapeutic efficacy.
Explored the structure-activity relationship (SAR) of thiazole-linked analogues, noting that substitutions like chlorophenyl significantly increased anticonvulsant activity in animal models.

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are critical. The compound has been noted to cause skin and eye irritation upon contact . Toxicological evaluations are necessary to determine safe dosage levels for therapeutic applications.

Q & A

Q. Table 1: Common Solvent Systems for Purification

Solvent Ratio (Hexane:EtOAc)Purity (%)Yield (%)Reference
10:1>9568
5:1>9062

How is the structural identity of this compound validated?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • 1H NMR: Signals at δ 6.67 (NH), 5.22 (OH), 3.92 (OCH₃), and 3.68 ppm (NCH₂) confirm functional groups .
  • 13C NMR: Peaks at 177.6 ppm (C=O) and 170.1 ppm (ester carbonyl) verify the backbone .
  • X-ray crystallography: Bond lengths (e.g., C1–C2: 1.432 Å) and angles (C1–O1–C4: 109.53°) provide 3D structural validation .

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
NH6.67Singlet
OCH₃3.68Triplet
NCH₂4.63Quartet

What intermediates are critical in its synthesis?

Answer:
Key intermediates include:

  • Methyl (S)-2-amino-2-(4-chlorophenyl)acetate (3.24): A chiral precursor resolved via asymmetric catalysis .
  • Ethyl 2-chloro-2-[N'-(4-chlorophenyl)hydrazono]acetate: Used in diazo insertion reactions under visible-light conditions .

Advanced Research Questions

How can reaction conditions be optimized for higher enantioselectivity?

Answer:
Optimization strategies include:

  • Catalyst Screening: Chiral auxiliaries (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess (ee) in asymmetric syntheses .
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance reaction rates, while low temperatures (–20°C) reduce racemization .
  • Kinetic Resolution: HRMS and chiral HPLC monitor intermediates to adjust reaction times and avoid byproducts .

What challenges arise in stereochemical analysis, and how are they resolved?

Answer:
Challenges include overlapping NMR signals and ambiguous NOE correlations. Solutions involve:

  • X-ray Crystallography: Single-crystal structures resolve absolute configurations (e.g., C3–C4 bond torsion angle: 107.5°) .
  • Dynamic NMR (DNMR): Variable-temperature 1H NMR distinguishes rotamers and conformational isomers .

Q. Table 3: Crystallographic Data Highlights

ParameterValueReference
C1–C2 bond length (Å)1.432
C3–N1–C6 angle (°)125.0
R factor0.036

How can mechanistic pathways be elucidated for its reactivity in insertion reactions?

Answer:
Mechanistic studies employ:

  • Isotopic Labeling: 13C-labeled reagents track carbon migration in α-carbonyl sulfoxonium ylide reactions .
  • DFT Calculations: Predict transition states for N–H insertions, validated by HRMS detection of intermediates .
  • In situ FT-IR: Monitors reaction progress by carbonyl peak shifts (e.g., 1725 cm⁻¹ for ester groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(4-chlorophenyl)amino]acetate
Reactant of Route 2
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